(R)-4-Ethyl-2-phenyl-4,5-dihydrooxazole
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Overview
Description
®-4-Ethyl-2-phenyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylacetaldehyde with ethylamine in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of ®-4-Ethyl-2-phenyl-4,5-dihydrooxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-4-Ethyl-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
®-4-Ethyl-2-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Ethyl-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-4,5-dihydrooxazole: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2-(4-methylphenyl)-4,5-dihydrooxazole: Similar structure with a methyl-substituted phenyl ring.
2-Phenyl-4,5-dihydrooxazole: Lacks the ethyl group at the 4-position.
Uniqueness
®-4-Ethyl-2-phenyl-4,5-dihydrooxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 4-position and the phenyl group at the 2-position provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
(4R)-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H13NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1 |
InChI Key |
KWCYSQDVFQGKSA-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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